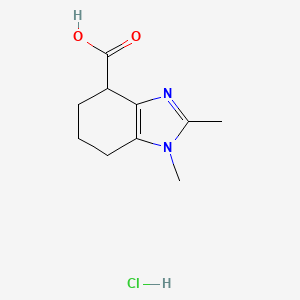
1,2-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is a chemical compound with a complex structure that includes a benzodiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and real-time monitoring to maintain product quality.
化学反应分析
Types of Reactions
1,2-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
1,2-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular interactions are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
1,3-dimethyl-2-oxohexahydropyrimidine: Another compound with a similar structure but different functional groups.
1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Shares a similar core structure but varies in its chemical properties and applications.
Uniqueness
1,2-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is unique due to its specific functional groups and the resulting chemical properties. These unique features make it particularly valuable for certain applications, such as in the synthesis of complex organic molecules and potential therapeutic agents.
属性
分子式 |
C10H15ClN2O2 |
|---|---|
分子量 |
230.69 g/mol |
IUPAC 名称 |
1,2-dimethyl-4,5,6,7-tetrahydrobenzimidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-6-11-9-7(10(13)14)4-3-5-8(9)12(6)2;/h7H,3-5H2,1-2H3,(H,13,14);1H |
InChI 键 |
FLPSHFACFVAGRC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1C)CCCC2C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


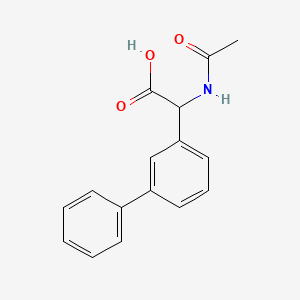
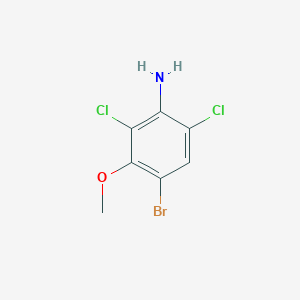
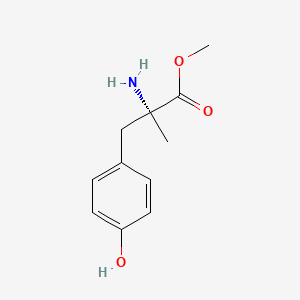
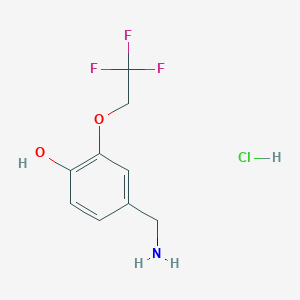
![1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride](/img/structure/B13453604.png)


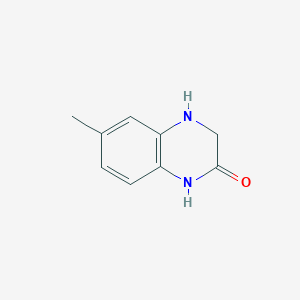
![Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13453627.png)
![(2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol](/img/structure/B13453629.png)
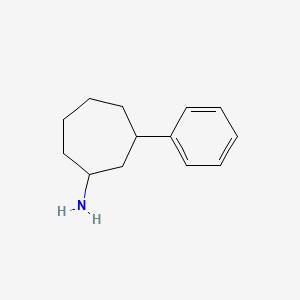
![7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13453637.png)
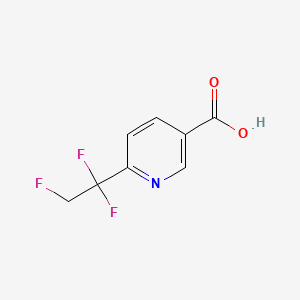
![methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13453649.png)
